molecular formula C19H23I2NO2 B1203449 Bufeniode CAS No. 22103-14-6

Bufeniode

Cat. No. B1203449
CAS RN: 22103-14-6
M. Wt: 551.2 g/mol
InChI Key: RFIXURDMUINBMD-UHFFFAOYSA-N
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Description

Bufeniode is a molecule with the formula C19H23I2NO2 . It has a molecular weight of 551.21 . It is also known by other synonyms such as bufeniod and diiodobuphenine .


Molecular Structure Analysis

The molecular structure of Bufeniode consists of 19 Carbon atoms, 23 Hydrogen atoms, 2 Iodine atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

Bufeniode has a molecular weight of 551.21 . Its percent composition is approximately 41.40% Carbon, 4.21% Hydrogen, 46.05% Iodine, 2.54% Nitrogen, and 5.81% Oxygen .

Scientific Research Applications

  • Opioid use in patients with renal impairment can lead to increased adverse effects, and opioids differ in their effect on renal impairment in both efficacy and tolerability. Fentanyl, alfentanil, and methadone are identified as the least likely to cause harm when used appropriately in this context (King et al., 2011).

  • Buprenorphine, an opioid, induces dose-dependent reductions in μ-opioid receptor availability, suggesting its potential therapeutic applications in opioid-dependent individuals (Zubieta et al., 2000).

  • A combination of buprenorphine and samidorphan shows antidepressant activity in subjects with major depressive disorder, indicating the potential for balanced agonist-antagonist opioid modulation as a novel treatment approach (Ehrich et al., 2014).

  • Buprenorphine's duration of action at μ-opioid receptors correlates with pharmacokinetic and pharmacodynamic outcomes, important for its use in opioid dependence treatment (Greenwald et al., 2007).

  • In labor analgesia, combinations of local anesthetics and opioids, such as sufentanil and bupivacaine, demonstrate a dose-sparing effect, potentially reducing side effects or toxicity (Camann et al., 1998).

  • Intrathecal sufentanil or fentanyl, when added to low dose bupivacaine, provides effective spinal anesthesia in endoscopic urological procedures (Gupta et al., 2013).

  • High-dose buprenorphine maintenance produces near-maximal μ-opioid receptor occupation, suggesting its potential utility in opioid dependence treatment (Greenwald et al., 2003).

Safety And Hazards

Specific safety and hazard information for Bufeniode is not provided in the available resources. Safety data sheets are typically used to provide information about the hazards of substances and the necessary safety precautions .

properties

IUPAC Name

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23I2NO2/c1-12(8-9-14-6-4-3-5-7-14)22-13(2)18(23)15-10-16(20)19(24)17(21)11-15/h3-7,10-13,18,22-24H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIXURDMUINBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC(=C(C(=C2)I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865033
Record name 4-{1-Hydroxy-2-[(4-phenylbutan-2-yl)amino]propyl}-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufeniode

CAS RN

22103-14-6
Record name Bufeniode
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22103-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bufeniode [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022103146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{1-Hydroxy-2-[(4-phenylbutan-2-yl)amino]propyl}-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bufeniode
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFENIODE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC82071PQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
N Mahmoudi, JV de Julian-Ortiz… - Journal of …, 2006 - academic.oup.com
Objectives: A quantitative structure–activity relationship study using a database of 395 compounds previously tested against chloroquine-susceptible strains of the blood stages of …
Number of citations: 135 academic.oup.com
N Ríos‐Lombardía, C Vidal, E Liardo… - Angewandte …, 2016 - Wiley Online Library
… In the case of 11 c, an immediate precursor for antihypertensive agents such as bufeniode and labetalol, 20 the bioreduction was challenging, thus leading to enantiomeric excesses up …
Number of citations: 59 onlinelibrary.wiley.com
Musa, KI Ziegelmann-Fjeld, C Vieille… - The Journal of …, 2007 - ACS Publications
An enantioselective asymmetric reduction of phenyl ring-containing prochiral ketones to yield the corresponding optically active secondary alcohols was achieved with W110A …
Number of citations: 122 pubs.acs.org
W Stampfer, B Kosjek, K Faber… - The Journal of Organic …, 2003 - ACS Publications
… Substrate 40b is of practical interest, since it constitutes a precursor for the synthesis of antihypertensive agents, such as bufeniode or labetalol, 11 and spasmolytics or antileptics, such …
Number of citations: 158 pubs.acs.org
P de Haen - Clinical Pharmacology & Therapeutics, 1974 - Wiley Online Library
Trends in life are governed by internal stresses and outside influences. New drugs are subject to the same pressures. Innovation in a therapeutic field is usually followed by the …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
OF Bsharat - 2016 - search.proquest.com
… 4-Pheny-2-butanone constitutes a precursor for the synthesis of antihypertensive agents such as bufeniode or labetalol [27], which use to treat high blood pressure, and spasmolytics or …
Number of citations: 0 search.proquest.com
E OH - Industrial Biotransformations, 2006 - books.google.com
6) Literature Blacker, AJ, Holt, RA (1997) Development of a multistage chemical and biological process for an optically active intermediate for an anti-glaucoma drug, in: Chirality in …
Number of citations: 0 books.google.com
MM Musa - 2007 - getd.libs.uga.edu
… The production of optically active 1b is important as it is a precursor for antihypertensive agents, such as bufeniode and labetalol.3b,17 For rac-4b, it was resolved by oxidative KR to …
Number of citations: 5 getd.libs.uga.edu
OM Rivera‐Borroto, Y Marrero‐Ponce… - QSAR & …, 2009 - Wiley Online Library
Few years ago, the World Health Organization estimated the number of adults with trichomoniasis at 170 million worldwide, more than the combined numbers for gonorrhea, syphilis, …
Number of citations: 23 onlinelibrary.wiley.com
Y Marrero-Ponce, A Meneses-Marcel… - … Organic Chemistry X, 2006 - academia.edu
Trichomonas vaginalis (Tv) is the causative agent of the most common, nonviral, sexually transmitted disease in women and men world-wide. Since 1959 metronidazole (MTZ) has …
Number of citations: 1 www.academia.edu

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